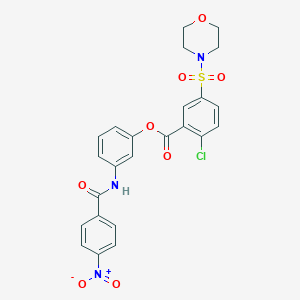![molecular formula C20H11Cl4N3 B391441 (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391441.png)
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- This compound derivatives
- Other imidazo[1,2-a]pyridine compounds
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. This could include differences in biological activity, chemical reactivity, or physical properties.
特性
分子式 |
C20H11Cl4N3 |
|---|---|
分子量 |
435.1g/mol |
IUPAC名 |
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H11Cl4N3/c21-13-5-4-12(16(23)9-13)11-25-20-19(15-7-6-14(22)10-17(15)24)26-18-3-1-2-8-27(18)20/h1-11H/b25-11+ |
InChIキー |
RSYYKYVSEDRBCR-OPEKNORGSA-N |
異性体SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-bromobenzylidene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B391358.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391365.png)
![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
![2-Bromo-6-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chlorophenol](/img/structure/B391376.png)
![4-Methoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391378.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B391380.png)
![Pentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B391383.png)


